Pomalidomide-Amino-PEG4-NH2: A Technical Guide for Researchers in Targeted Protein Degradation
Pomalidomide-Amino-PEG4-NH2: A Technical Guide for Researchers in Targeted Protein Degradation
For Immediate Release
This technical guide provides an in-depth overview of the chemical structure, properties, and applications of Pomalidomide-amino-PEG4-NH2, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Introduction to Pomalidomide-amino-PEG4-NH2
Pomalidomide-amino-PEG4-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates the pomalidomide (B1683931) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group.[1] This bifunctional molecule is a cornerstone in the construction of PROTACs, which are designed to selectively eliminate disease-causing proteins by hijacking the cell's natural protein disposal machinery.
The terminal amine group on the PEG linker provides a versatile handle for conjugation to a ligand that binds to a specific protein of interest (POI). The resulting PROTAC then acts as a molecular bridge, bringing the POI into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Chemical Structure and Properties
The chemical structure and key properties of Pomalidomide-amino-PEG4-NH2 are summarized below.
Table 1: Chemical and Physical Properties of Pomalidomide-amino-PEG4-NH2
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₀N₄O₉ | [2] |
| Molecular Weight | 506.51 g/mol | N/A |
| CAS Number | 2331259-45-9 | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Note: Some commercial sources provide this compound as a hydrochloride salt, which will have a different molecular weight and formula.
Mechanism of Action: The Role in PROTACs
Pomalidomide-amino-PEG4-NH2 serves as the E3 ligase-recruiting component of a PROTAC. The pomalidomide moiety binds to CRBN, a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event, when the molecule is part of a larger PROTAC, initiates a cascade that leads to the degradation of the target protein.
Pomalidomide-CRBN Signaling Pathway
The binding of pomalidomide to CRBN alters the substrate specificity of the E3 ligase complex, leading to the recruitment of neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] The degradation of these transcription factors results in the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, which are critical for the survival of certain cancer cells, such as multiple myeloma.[3]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a PROTAC using Pomalidomide-amino-PEG4-NH2 and its subsequent characterization.
PROTAC Synthesis via Amide Coupling
This protocol describes a general method for conjugating a protein of interest (POI) ligand containing a carboxylic acid to the terminal amine of Pomalidomide-amino-PEG4-NH2.
Materials:
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Pomalidomide-amino-PEG4-NH2
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POI-ligand-COOH
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N,N-Dimethylformamide (DMF)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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N,N-Diisopropylethylamine (DIPEA)
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High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometer and NMR for characterization
Procedure:
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Dissolve the POI-ligand-COOH (1 equivalent) and Pomalidomide-amino-PEG4-NH2 (1.1 equivalents) in anhydrous DMF.
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Add HATU (1.2 equivalents) to the solution.
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Add DIPEA (3 equivalents) to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DMSO and purify by preparative HPLC to obtain the desired PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Western Blot Analysis of Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Synthesized PROTAC
-
Cell line expressing the POI
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
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RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
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PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a positive control with a proteasome inhibitor.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using ECL substrate and capture the image.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the POI-PROTAC-CRBN ternary complex.
Materials:
-
Synthesized PROTAC
-
Cell line expressing the POI
-
Proteasome inhibitor (e.g., MG132)
-
IP lysis buffer
-
Antibody against the POI or CRBN for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli buffer
-
Antibodies for western blotting (anti-POI and anti-CRBN)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor for a few hours. Lyse the cells in IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against the POI (or CRBN) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with IP lysis buffer. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the POI and CRBN to detect their co-immunoprecipitation.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for PROTAC development and characterization.
